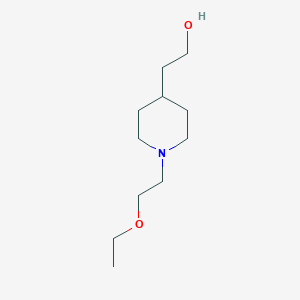

2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol

Overview

Description

2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H23NO2 and its molecular weight is 201.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol, as part of the piperidine family, is involved in various chemical reactions, including nucleophilic aromatic substitution. In a study by Pietra and Vitali (1972), the reaction of piperidine with nitroaromatic compounds was explored, demonstrating its role in synthesizing nitro-substituted piperidines. This process involves an addition-elimination mechanism, highlighting the chemical reactivity of piperidine derivatives in producing compounds with potential applications in medicinal chemistry and material science (Pietra & Vitali, 1972).

Pharmacological Properties

The piperidine moiety is a common structural feature in many pharmacologically active compounds. For instance, bilastine, an antihistamine with a piperidine core, showcases the importance of piperidine derivatives in developing therapeutic agents. The review by Sharma et al. (2021) on bilastine covers its chemistry, pharmacokinetics, and pharmacodynamics, providing insight into how modifications in the piperidine structure can influence the drug's properties and efficacy (Sharma et al., 2021).

Material Science and Environmental Applications

In material science and environmental applications, piperidine derivatives are explored for their potential in biodegradation processes and as components in advanced materials. For example, the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater, as reviewed by Thornton et al. (2020), involves microbial degradation processes where piperidine-based compounds could play a role in the bioremediation strategies (Thornton et al., 2020).

Advanced Synthetic Methods

Piperidine derivatives are also central to the development of advanced synthetic methods for complex organic molecules. Griggs et al. (2018) reviewed the synthesis of spiropiperidines, a class of compounds that have gained attention in drug discovery for their unique three-dimensional structures. This review discusses various strategies for constructing spiropiperidines, indicating the versatility of piperidine derivatives in synthetic organic chemistry (Griggs et al., 2018).

Mechanism of Action

Target of Action

It is structurally related to bilastine , a non-sedating H1-antihistamine . Therefore, it may potentially interact with histamine receptors, specifically the H1 receptor, which plays a crucial role in allergic reactions.

Mode of Action

As a potential H1-antihistamine, 2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol would likely act as an inverse agonist at the H1 receptor . This means it may bind to the H1 receptor and stabilize it in an inactive conformation, preventing histamine from binding and initiating an allergic response.

Pharmacokinetics

Considering its structural similarity to bilastine , it might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and the target site.

Properties

IUPAC Name |

2-[1-(2-ethoxyethyl)piperidin-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-2-14-10-8-12-6-3-11(4-7-12)5-9-13/h11,13H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZMXFFNOSCQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1CCC(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B1413394.png)

![5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B1413395.png)

![Methyl 6-[(4-chlorobutanoyl)amino]nicotinate](/img/structure/B1413401.png)

![3-[(4-Amino-2-methylphenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413404.png)

![2-Thia-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1413406.png)